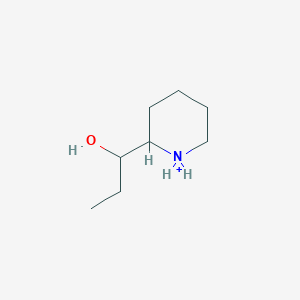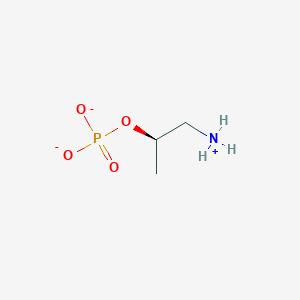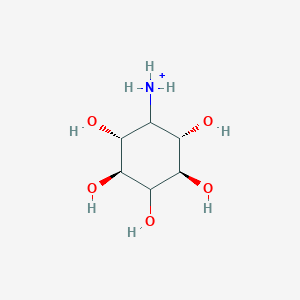![molecular formula C37H40IN3O4 B1264602 (3S,4S)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-2-[(2-methoxyphenyl)methyl]-1-oxo-3H-isoquinoline-4-carboxamide](/img/structure/B1264602.png)
(3S,4S)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-2-[(2-methoxyphenyl)methyl]-1-oxo-3H-isoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-2-[(2-methoxyphenyl)methyl]-1-oxo-3H-isoquinoline-4-carboxamide is a member of isoquinolines.
Scientific Research Applications
Synthesis and Structural Analysis
The compound of interest, as part of a broader class of coumarin and quinolinone derivatives, has been synthesized and evaluated for its potential in cancer cell growth inhibition. The structural confirmation of a similar compound, N-[2-(dimethylamino) ethyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, was established through X-ray diffraction analysis, indicating the importance of structural analysis in understanding these compounds (Matiadis et al., 2013).
Biological Evaluation
In another study, quinoline-2-carboxamide derivatives, including similar compounds to the one , were labeled with carbon-11 for potential use as radioligands in positron emission tomography (PET). These studies aimed at noninvasive assessment of peripheral benzodiazepine type receptors, showcasing the compound's potential in medical imaging and diagnosis (Matarrese et al., 2001).
Antimicrobial Applications
A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which are structurally related to the queried compound, were synthesized and screened for their antibacterial and antifungal activities. These compounds were tested against various pathogenic bacterial strains, suggesting potential applications in antimicrobial therapies (Desai et al., 2011).
Chemical Transformations and Synthesis
Efficient synthesis routes for related compounds, demonstrating the versatility and potential for modification of this chemical structure for various applications, were explored in several studies. These synthesis methods can be crucial for developing new drugs or chemical agents (Shirasaka et al., 1990).
properties
Product Name |
(3S,4S)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-2-[(2-methoxyphenyl)methyl]-1-oxo-3H-isoquinoline-4-carboxamide |
|---|---|
Molecular Formula |
C37H40IN3O4 |
Molecular Weight |
717.6 g/mol |
IUPAC Name |
(3S,4S)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-2-[(2-methoxyphenyl)methyl]-1-oxo-3H-isoquinoline-4-carboxamide |
InChI |
InChI=1S/C37H40IN3O4/c1-40(2)22-10-21-39-36(44)37(23-28-11-4-8-15-32(28)38)31-14-7-6-13-30(31)35(43)41(24-29-12-5-9-16-33(29)45-3)34(37)27-19-17-26(25-42)18-20-27/h4-9,11-20,34,42H,10,21-25H2,1-3H3,(H,39,44)/t34-,37-/m0/s1 |
InChI Key |
CLQKVWHPBZCCFN-UNVMMQEESA-N |
Isomeric SMILES |
CN(C)CCCNC(=O)[C@@]1([C@@H](N(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3OC)C4=CC=C(C=C4)CO)CC5=CC=CC=C5I |
Canonical SMILES |
CN(C)CCCNC(=O)C1(C(N(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3OC)C4=CC=C(C=C4)CO)CC5=CC=CC=C5I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,5R)-2-((R)-azepan-4-ylcarbamoyl)-7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B1264520.png)
![5-[(E)-2-[(2S,3R,4S)-5-carboxy-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylate](/img/structure/B1264521.png)
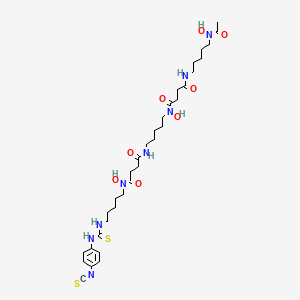
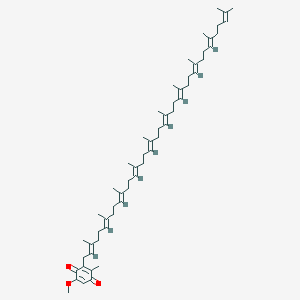
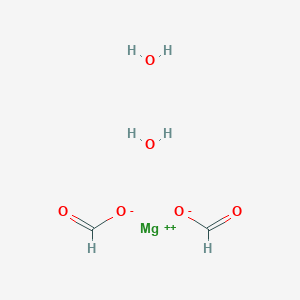
![1-O-(alpha-D-galactopyranosyl)-N-[11-(4-methoxyphenyl)undecanoyl]phytosphingosine](/img/structure/B1264530.png)

